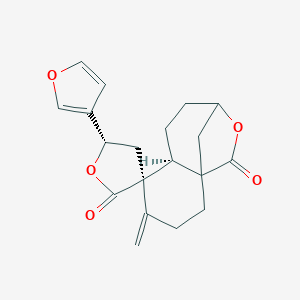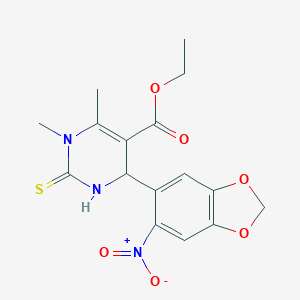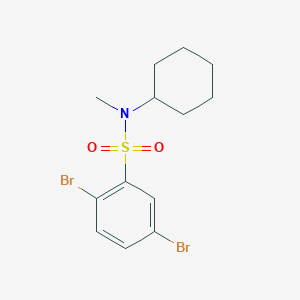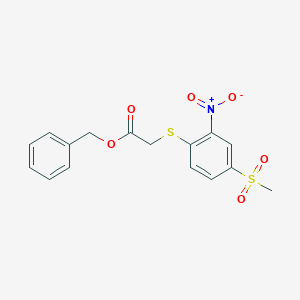![molecular formula C10H8FN3O2 B241573 Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
Methyl cyano[(4-fluorophenyl)hydrazono]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyano[(4-fluorophenyl)hydrazono]acetate, also known as FC-1, is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the hydrazones family, and its unique chemical structure has made it a potential candidate for various applications in the field of medicine and chemistry.
Wirkmechanismus
The mechanism of action of Methyl cyano[(4-fluorophenyl)hydrazono]acetate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Methyl cyano[(4-fluorophenyl)hydrazono]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has been shown to have minimal toxicity in animal models, with no significant adverse effects reported. Studies have suggested that Methyl cyano[(4-fluorophenyl)hydrazono]acetate may have a low bioavailability, which may limit its effectiveness in vivo. However, further studies are needed to determine the optimal dosage and administration route for Methyl cyano[(4-fluorophenyl)hydrazono]acetate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Methyl cyano[(4-fluorophenyl)hydrazono]acetate has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for Methyl cyano[(4-fluorophenyl)hydrazono]acetate research. One area of interest is the development of more effective administration routes for Methyl cyano[(4-fluorophenyl)hydrazono]acetate, such as the use of nanoparticles or liposomes. Another potential direction is the investigation of Methyl cyano[(4-fluorophenyl)hydrazono]acetate as a potential treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl cyano[(4-fluorophenyl)hydrazono]acetate and its potential applications in the field of medicine and chemistry.
In conclusion, Methyl cyano[(4-fluorophenyl)hydrazono]acetate is a promising chemical compound with potential applications in the field of medicine and chemistry. Its unique chemical structure and minimal toxicity make it an attractive candidate for further research. While there are limitations to its use in lab experiments, there are several potential future directions for Methyl cyano[(4-fluorophenyl)hydrazono]acetate research that warrant further investigation.
Synthesemethoden
The synthesis of Methyl cyano[(4-fluorophenyl)hydrazono]acetate involves the reaction of 4-fluoroaniline and ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid. The reaction is carried out at room temperature, and the product is purified using column chromatography. The yield of the reaction is approximately 70%, and the purity of the product is confirmed using NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
Methyl cyano[(4-fluorophenyl)hydrazono]acetate has been extensively studied for its potential applications in the field of medicine and chemistry. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Methyl cyano[(4-fluorophenyl)hydrazono]acetate has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models.
Eigenschaften
Produktname |
Methyl cyano[(4-fluorophenyl)hydrazono]acetate |
|---|---|
Molekularformel |
C10H8FN3O2 |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
methyl (2Z)-2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)9(6-12)14-13-8-4-2-7(11)3-5-8/h2-5,13H,1H3/b14-9- |
InChI-Schlüssel |
GQRPWYYOWWUFRA-ZROIWOOFSA-N |
Isomerische SMILES |
COC(=O)/C(=N\NC1=CC=C(C=C1)F)/C#N |
SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
Kanonische SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)




![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)
![N-benzyl-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B241535.png)